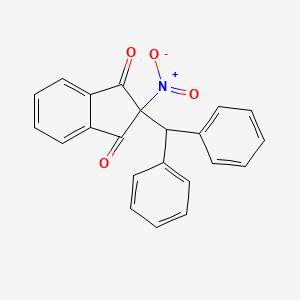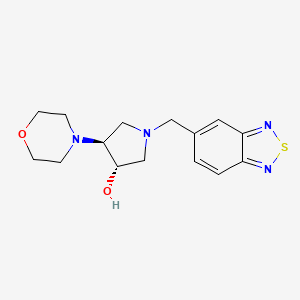
5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid, also known as NBQX, is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor plays an important role in synaptic plasticity and memory formation, and is involved in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. NBQX has been widely used as a research tool to study the function of AMPA receptors and to develop new drugs for the treatment of neurological disorders.
Mécanisme D'action
5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid acts as a competitive antagonist of the AMPA receptor by binding to the glutamate-binding site and preventing the activation of the receptor by glutamate. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor, which can lead to a reduction in synaptic plasticity and neuronal excitability. The selectivity of 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid for the AMPA receptor over other glutamate receptors such as NMDA and kainate receptors is due to the unique structure of the molecule, which allows it to fit specifically into the binding pocket of the AMPA receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid depend on the specific experimental conditions and the brain region studied. In general, 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) mediated by the AMPA receptor, and to inhibit long-term potentiation (LTP) and synaptic plasticity in the hippocampus and other brain regions. 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid has also been shown to protect against excitotoxicity and oxidative stress in vitro and in vivo, and to reduce the severity of seizures and ischemic injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid in lab experiments include its high potency and selectivity for the AMPA receptor, its well-characterized mechanism of action, and its ability to cross the blood-brain barrier and penetrate into the brain tissue. However, there are also some limitations to the use of 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid, such as its potential off-target effects on other ion channels and receptors, its short half-life and rapid metabolism in vivo, and its potential toxicity and side effects at high doses.
Orientations Futures
There are several future directions for the research on 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid and its applications in neuroscience. One direction is to develop new analogs of 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid with improved potency, selectivity, and pharmacokinetic properties. Another direction is to use 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce its side effects. Furthermore, the role of AMPA receptors in various neurological disorders needs to be further elucidated, and the potential of 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid and other AMPA receptor antagonists as therapeutic agents needs to be explored in clinical trials.
Méthodes De Synthèse
The synthesis of 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid involves several steps, starting from the reaction of 3-nitrobenzothiophene with ethyl acrylate to form the key intermediate 3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid ethyl ester. This intermediate is then converted to 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid by reaction with pentanoyl chloride and triethylamine. The overall yield of 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid is typically around 20-30%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid has been extensively used in scientific research to study the function of AMPA receptors in various physiological and pathological conditions. For example, 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, and neuroprotection. 5-(3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoic acid has also been used to study the mechanisms underlying epileptogenesis, stroke, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c15-8-4-3-6-9-12(8)13(14(18)19)10(20-9)5-1-2-7-11(16)17/h1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARUKWCZCWSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(S2)CCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-nitro-4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
![N-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5070935.png)
![methyl 5-phenyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5070949.png)
![{2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5070970.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5070982.png)


![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-chlorobenzoate hydrochloride](/img/structure/B5071015.png)
![1-{9-[2-(diethylamino)ethyl]-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone dihydrochloride](/img/structure/B5071022.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)
![2,4-dichloro-5-{[(4-ethoxyphenyl)amino]sulfonyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B5071037.png)
